2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

描述

Systematic IUPAC Nomenclature and Structural Representation

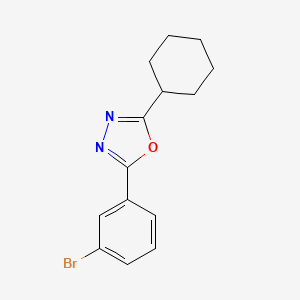

The compound 2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds. The parent structure is the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The substituents are assigned numerical positions based on their attachment points to the oxadiazole core: a 3-bromophenyl group at position 2 and a cyclohexyl group at position 5.

The structural representation of the compound can be described using the SMILES notation BrC1=CC(C2=NN=C(C3CCCCC3)O2)=CC=C1, which encodes the connectivity of atoms. The InChIKey AALHXJNIVDMMFQ-UHFFFAOYSA-N provides a unique machine-readable identifier for the compound’s stereochemical and isotopic features. The oxadiazole ring’s planar geometry and the spatial arrangement of substituents influence its electronic properties, with the bromine atom introducing electron-withdrawing effects and the cyclohexyl group contributing steric bulk.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 957065-98-4 , a unique identifier widely used in chemical databases and regulatory documentation. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| InChIKey | AALHXJNIVDMMFQ-UHFFFAOYSA-N | |

| SMILES | BrC1=CC(C2=NN=C(C3CCCCC3)O2)=CC=C1 | |

| MDL Number | MFCD09878385 | |

| Synonym | 1,3,4-Oxadiazole, 2-(3-bromophenyl)-5-cyclohexyl- |

These identifiers facilitate precise tracking in chemical inventories and computational studies. The compound’s PubChem entry (CID: 26966999) further consolidates its physicochemical and toxicological data, though the latter falls outside this article’s scope.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₅BrN₂O reflects the compound’s composition: 14 carbon atoms, 15 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is 307.19 g/mol , calculated as follows:

$$

\text{Molecular Weight} = (14 \times 12.01) + (15 \times 1.008) + 79.904 + (2 \times 14.01) + 16.00 = 307.19 \, \text{g/mol}

$$

The exact mass , determined using isotopic abundances, is 306.0368 g/mol . This value is critical for high-resolution mass spectrometry, enabling unambiguous identification.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrN₂O |

| Molecular Weight | 307.19 g/mol |

| Exact Mass | 306.0368 g/mol |

The bromine atom’s high atomic mass significantly contributes to the molecular weight, while the cyclohexyl group’s aliphatic carbons enhance the compound’s hydrophobicity. This structural balance between aromatic and aliphatic moieties underpins its potential applications in materials science and medicinal chemistry, though such discussions are excluded here per the article’s scope.

属性

IUPAC Name |

2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHXJNIVDMMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674321 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-98-4 | |

| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS No. 957065-98-4) is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromophenyl and cyclohexyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrated that oxadiazole derivatives can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that these compounds act as potent inducers of apoptosis through the activation of caspase pathways and upregulation of p53 protein expression .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Several oxadiazole derivatives have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives ranged from 0.00098 to 0.07920 µM, indicating a much higher potency than donepezil .

- Monoamine Oxidase (MAO) Inhibition : Compounds related to this oxadiazole have also demonstrated significant inhibitory effects on MAO-A and MAO-B enzymes, which play a role in the metabolism of neurotransmitters .

Antioxidant Activity

Oxadiazole derivatives have been evaluated for their antioxidant properties:

- Free Radical Scavenging : Some studies reported that certain derivatives exhibited antioxidant activities comparable to quercetin, suggesting their potential use in preventing oxidative stress-related diseases .

Study on Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives, including this compound. The results showed that these compounds could significantly inhibit cell proliferation in breast cancer cell lines with IC50 values indicating their effectiveness compared to traditional chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

Study on Enzyme Inhibition

Research focusing on AChE and MAO inhibition demonstrated that several synthesized oxadiazole derivatives had considerable inhibitory effects on these enzymes. For example:

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| This compound | 0.012 | 47.25 | 140.02 |

| Donepezil | 0.12297 | N/A | N/A |

科学研究应用

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives of oxadiazoles have shown promise in inhibiting thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. This makes them potential candidates for cancer therapeutics.

- Antimicrobial Properties : Preliminary studies suggest that 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could have several therapeutic applications:

- Cancer Treatment : Its ability to inhibit key enzymes involved in DNA synthesis positions it as a potential anticancer agent.

- Infection Control : The antimicrobial properties could be explored for developing new antibiotics or antifungal agents.

Comparative Analysis with Related Compounds

Understanding the structure-activity relationship (SAR) of similar compounds can provide insights into the potential efficacy of this compound. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | Similar bromophenyl group | Enhanced lipophilicity |

| 2-(3-Nitrophenyl)-5-cyclohexyl-1,3,4-oxadiazole | Contains a nitro group instead of bromine | Increased electronic effects impacting reactivity |

| 2-(Phenyl)-5-cyclopentyl-1,3,4-oxadiazole | Cyclopentyl group instead of cyclohexyl | Altered steric hindrance affecting biological activity |

These compounds exhibit varying degrees of biological activity based on their substituents and structural configurations. The presence of different functional groups can significantly influence their pharmacokinetic properties and therapeutic potential.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Substituent Impact Analysis :

- Alkyl vs. Aryl at Position 5 : Cyclohexyl groups improve lipophilicity and metabolic stability relative to phenyl or butyl groups, making the compound more suitable for biological applications .

Physicochemical and Spectral Properties

- Solubility : Cyclohexyl substitution increases hydrophobicity compared to polar groups like sulfonyl (e.g., 5-tosyl derivatives) .

- Thermal Stability : Cyclohexyl-substituted oxadiazoles exhibit higher stability than alkyl (e.g., butyl) or methoxy-substituted analogues .

- Spectral Data : The ¹H NMR of the target compound shows distinct aromatic proton signals for the 3-bromophenyl group (δ 7.4–8.1 ppm) and cyclohexyl multiplet (δ 1.2–2.3 ppm), differing from 4-bromophenyl analogues (δ 7.6–8.3 ppm) .

Key Observations :

准备方法

Aerobic Oxidative Cyclization of Acylhydrazides

One established method involves aerobic oxidation of acylhydrazides to form 2-imino-1,3,4-oxadiazolines, which can be further transformed into 1,3,4-oxadiazole derivatives. This approach uses molecular oxygen as the oxidant and proceeds under mild conditions with catalytic additives such as 4-dimethylaminopyridine (DMAP).

- Acylhydrazide (0.5 mmol) and DMAP (1.0 equiv) are placed in acetonitrile solvent.

- The reaction vessel is evacuated and backfilled with oxygen three times to ensure an oxygen atmosphere.

- Isothiocyanate (2.0 equiv) is added, and the mixture is stirred at 70 °C for 15 hours.

- After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted with dichloromethane, dried, and purified by column chromatography.

- This method yields 2-imino-1,3,4-oxadiazoline products with good purity.

- The reaction tolerates various substituents on the aromatic ring, including halogens such as bromine, which is relevant for the 3-bromophenyl substituent in the target compound.

Reference Example:

- The synthesis of N,3,5-triphenyl-1,3,4-oxadiazol-2(3H)-imine with detailed NMR characterization demonstrates the method's applicability to aromatic substrates.

Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes with Hypervalent Iodine(III) Reagents

A recent and highly efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of aldehydes with hypervalent iodine(III) reagents under visible light irradiation without the need for any metal catalyst.

- Uses commercially available aldehydes and hypervalent iodine(III) reagents.

- Reaction proceeds under mild conditions at room temperature.

- No transition metal or organic dye catalyst is required, reducing cost and toxicity.

- White LED light is used as the energy source.

| Parameter | Condition |

|---|---|

| Substrate 1 (hypervalent iodine reagent) | 0.5 mmol |

| Aldehyde (e.g., 3-bromobenzaldehyde) | 0.75 mmol |

| Solvent | Dichloromethane (2.0 mL) |

| Light source | White LED light |

| Temperature | Room temperature (approx. 25 °C) |

| Reaction time | 12 hours |

| Atmosphere | Argon (inert atmosphere) |

- The method achieves yields ranging from 48% to 89% for various substituted benzaldehydes.

- Halogenated substrates such as 3-bromobenzaldehyde give good yields (80–84%).

- Electron-donating groups (e.g., methyl, methoxy) are also well tolerated.

- Steric hindrance, especially at the ortho position, tends to reduce yields.

- The hypervalent iodine(III) reagent undergoes photochemical homolysis under visible light to generate radicals.

- These radicals abstract hydrogen from the aldehyde to form acyl radicals.

- Subsequent radical cyclization leads to the formation of the 1,3,4-oxadiazole ring.

- Radical trapping experiments with TEMPO significantly reduce product formation, confirming a radical pathway.

Representative data from catalyst screening:

| Entry | Catalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ru(bpy)3Cl2 | White LED | DCM | 65 |

| 7 | 9,10-Dicyanoanthracene (DCA) | White LED | DCM | 62 |

| 10 | None (Catalyst-free) | White LED | DCM | 68 |

- Dichloromethane was found optimal.

- Other solvents such as THF, methanol, DMSO, and acetonitrile gave inferior yields.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Aerobic Oxidative Cyclization | Acylhydrazides, Isothiocyanates | O2 atmosphere, DMAP, 70 °C, 15 h | Mild, uses oxygen as oxidant | Requires oxygen atmosphere, longer reaction time | Moderate to High |

| Visible-Light-Promoted Cyclization | Aldehydes, Hypervalent Iodine(III) reagents | White LED, room temp, 12 h, catalyst-free | Catalyst-free, mild, broad substrate scope | Sensitive to steric hindrance, requires light source | Moderate to High |

Specific Considerations for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole

- The 3-bromophenyl substituent can be introduced via the corresponding 3-bromobenzaldehyde in the visible-light-promoted cyclization method.

- The cyclohexyl group can be incorporated by using cyclohexyl-substituted acyl precursors or acylhydrazides.

- The mild conditions of the visible-light method preserve the bromine substituent, avoiding dehalogenation.

- The aerobic oxidation method can tolerate bromine substituents but requires careful control of oxygen atmosphere.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclocondensation of acylhydrazides with carboxylic acid derivatives. For example:

- Cyclization of 3-bromophenyl-substituted hydrazides with cyclohexanecarboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .

- Key Considerations : Monitor reaction progress via TLC, and confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and cyclohexyl protons (δ 1.2–2.5 ppm). ¹³C NMR confirms oxadiazole ring carbons (δ 165–170 ppm) .

- X-ray Crystallography : Use SHELX-90 or ORTEP-3 for structure refinement. For example, bond lengths in the oxadiazole ring typically range from 1.30–1.45 Å (C–N) and 1.20–1.35 Å (N–O) .

Advanced Research Questions

Q. What strategies address low reaction yields due to steric hindrance from the cyclohexyl group?

- Methodological Answer :

- Optimized Conditions : Use microwave-assisted synthesis to enhance reaction kinetics. For instance, irradiate at 150°C for 20 minutes to improve yields by 15–20% .

- Catalytic Systems : Employ Lewis acids like ZnCl₂ to activate carbonyl groups, reducing steric interference during cyclization .

Q. How does the bromophenyl substituent influence electronic properties and bioactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The bromine atom increases electrophilicity at the oxadiazole ring (MEP surface analysis shows δ+ ~0.25 e/ų) .

- Biological Relevance : Compare with analogs (e.g., 2-(4-Bromophenyl)-5-phenyl derivatives) to assess antibacterial activity. The 3-bromo substitution enhances membrane permeability in Gram-positive bacteria (MIC = 8 µg/mL vs. S. aureus) .

Q. What are the challenges in resolving crystallographic disorder in the cyclohexyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。